molecular formula C11H11FO4 B1604387 Ethyl 5-fluoro-2-methoxybenzoylformate CAS No. 873548-10-8

Ethyl 5-fluoro-2-methoxybenzoylformate

Cat. No. B1604387
CAS RN: 873548-10-8
M. Wt: 226.2 g/mol
InChI Key: ROBOUAVAPGXKKB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-methoxybenzoylformate is a chemical compound with the CAS Number: 873548-10-8 . It has a molecular weight of 226.2 and its IUPAC name is ethyl (5-fluoro-2-methoxyphenyl) (oxo)acetate . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Ethyl 5-fluoro-2-methoxybenzoylformate is 1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 5-fluoro-2-methoxybenzoylformate is a solid or semi-solid or lump or liquid .

Scientific Research Applications

Synthesis and Crystal Structures

Research on the synthesis and crystal structures of compounds similar to Ethyl 5-fluoro-2-methoxybenzoylformate focuses on understanding their molecular configuration and interactions. For instance, the study of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate and its building blocks reveals insights into crystal packing facilitated by hydrogen bonds, crucial for designing materials with specific properties (Yeong et al., 2018).

Therapeutic Applications

Compounds structurally related to Ethyl 5-fluoro-2-methoxybenzoylformate have been investigated for their therapeutic applications. For example, the synergistic effects of Schiff's base cross-linked injectable hydrogels for the co-delivery of metformin and 5-fluorouracil indicate potential in colon cancer treatments (Wu et al., 2016). Additionally, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cells, suggesting a pathway for designing novel anticancer drugs (Xiong et al., 2009).

Imaging and Diagnostic Applications

Fluorinated derivatives of compounds similar to Ethyl 5-fluoro-2-methoxybenzoylformate have been developed as potential imaging agents. For example, radiolabeled antagonists for the study of serotonin receptors using PET imaging offer insights into neurotransmission, with implications for understanding and diagnosing neurological disorders (Plenevaux et al., 2000).

Fluorescence and Sensing Applications

The development of fluorescent sensors for detecting specific ions showcases another application area. A sensor based on o-aminophenol derivatives demonstrates high selectivity and sensitivity for aluminum ions, with potential uses in environmental monitoring and biological imaging (Ye et al., 2014).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

ethyl 2-(5-fluoro-2-methoxyphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)8-6-7(12)4-5-9(8)15-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBOUAVAPGXKKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641292
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-2-methoxybenzoylformate

CAS RN

873548-10-8
Record name Ethyl (5-fluoro-2-methoxyphenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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